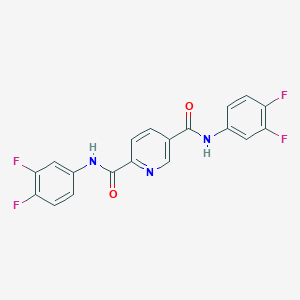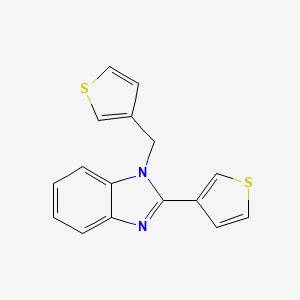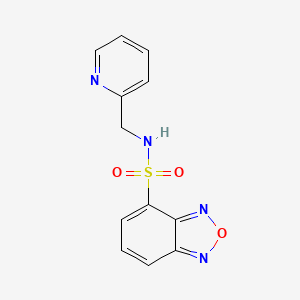
N,N'-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with 3,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N2,N5-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide
- N2,N5-bis(3,4-dibromophenyl)pyridine-2,5-dicarboxamide
Uniqueness
N2,N5-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C19H11F4N3O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-N,5-N-bis(3,4-difluorophenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C19H11F4N3O2/c20-13-4-2-11(7-15(13)22)25-18(27)10-1-6-17(24-9-10)19(28)26-12-3-5-14(21)16(23)8-12/h1-9H,(H,25,27)(H,26,28) |
InChI Key |
IFDDLDHPBULXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11122164.png)
![2-methylpropyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11122169.png)


![5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11122199.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122208.png)
![2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11122213.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122220.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11122228.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122236.png)

![(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11122241.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B11122242.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11122250.png)
